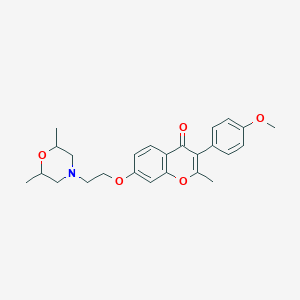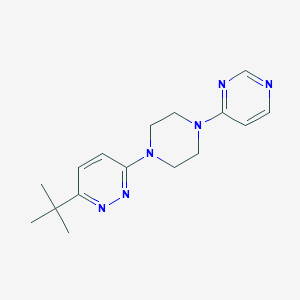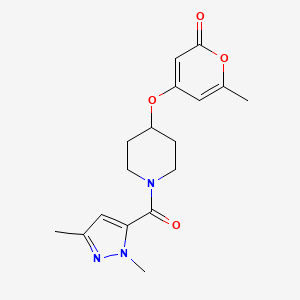
N-(2-ethoxybenzyl)-2-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-ethoxybenzyl)-2-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide, also known as ETOA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. ETOA belongs to the class of oxadiazole derivatives that have been shown to possess various biological activities.
Scientific Research Applications
Antimicrobial and Anticoccidial Activities
- Compounds related to 1,3,4-oxadiazole derivatives have demonstrated significant antimicrobial activities against a range of bacteria, mycobacteria, and fungi. For example, some derivatives showed high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, as well as methicillin-resistant Staphylococcus aureus, indicating their potential as antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017). Additionally, 2-substituted PABAs, particularly those containing 2-alkoxy, alkythio, and alkylamino groups, have shown anti-coccidial activity, highlighting their potential in antiparasitic drug development (Rogers et al., 1964).
Anticancer Activities
- Novel 1,3,4-oxadiazole derivatives have been investigated for their anticancer properties. Some of these compounds exhibited significant inhibitory activity against various cancer cell lines, including lung and breast cancer cell lines, suggesting their potential as chemotherapeutic agents (Sever et al., 2020).
Coordination Complexes and Antioxidant Activities
- Coordination complexes constructed from pyrazole-acetamide derivatives, involving coordination with Co(II) and Cu(II) ions, have been synthesized and characterized. These complexes exhibited significant antioxidant activity, indicating their potential applications in developing antioxidants (Chkirate et al., 2019).
Chemosensors for Metal Ions
- 1,3,4-Oxadiazole-based fluorescence chemosensors have been developed for the detection of metal ions like Zn2+ in aqueous solutions, demonstrating their utility in environmental monitoring and biological imaging applications (Zhou et al., 2012).
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-25-17-7-5-4-6-16(17)13-21-18(24)12-19-22-23-20(26-19)15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWDAWCOVIVPIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)CC2=NN=C(O2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methoxy-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2600016.png)


![3-(4-ethoxy-3-methoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2600021.png)

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2600023.png)
![3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2600025.png)
![Methyl 4-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylcarbamoyl]benzoate](/img/structure/B2600028.png)

![1-([(Tert-butoxy)carbonyl]amino)-4-ethylcyclohexane-1-carboxylic acid](/img/structure/B2600031.png)
![(E)-2-cyano-N-(4-methylphenyl)-3-[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2600032.png)
